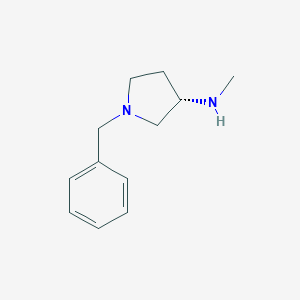

(S)-1-benzyl-3-methylaminopyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439220 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169749-99-9 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chiral Control in S 1 Benzyl 3 Methylaminopyrrolidine Research

Enantioselective Synthesis of (S)-1-Benzyl-3-methylaminopyrrolidine

Enantioselective synthesis aims to produce the desired (S)-enantiomer directly, minimizing the need for subsequent separation steps. This can be achieved by using a chiral starting material that imparts its stereochemistry to the final product or by using a chiral catalyst to control the stereochemical outcome of a key reaction.

One of the most effective strategies for obtaining enantiomerically pure compounds is to begin with a readily available chiral precursor, often referred to as the "chiral pool." For the synthesis of chiral pyrrolidines, natural amino acids like (S)-proline and its derivatives (e.g., (2S,4R)-4-hydroxyproline) are common starting points. nih.gov

A plausible synthetic route to this compound could start from (S)-proline. The synthesis would involve a series of functional group transformations to introduce the methylamino group at the C-3 position and the benzyl (B1604629) group on the nitrogen atom. For instance, the synthesis could begin with the reduction of the carboxylic acid of an N-protected proline derivative, followed by functionalization of the C-3 position. The stereocenter from the starting (S)-proline is maintained throughout the reaction sequence, ensuring the final product has the desired (S)-configuration. The use of such precursors is a cornerstone in the synthesis of many pyrrolidine-containing drugs. nih.gov

When a suitable chiral precursor is not available, enantioselective catalysis offers a powerful alternative for constructing the chiral pyrrolidine (B122466) ring from achiral or prochiral starting materials. Various catalytic systems have been developed to achieve high enantioselectivity in pyrrolidine synthesis.

One notable method is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which forms the pyrrolidine ring. nih.gov The development of chiral ligands for the palladium catalyst is crucial for inducing asymmetry. While initial attempts with certain ligands yielded modest enantiomeric excess (ee), the use of specifically designed phosphoramidite (B1245037) ligands has led to significantly higher ee values, in some cases exceeding 80%. nih.gov The catalyst's chiral environment dictates the facial selectivity of the addition to the imine, thereby controlling the stereochemistry of the newly formed stereocenters. nih.gov

Another advanced strategy involves dual-catalytic systems, such as a combination of a copper(I) complex and a chiral phosphoric acid. thieme-connect.com This approach has been successful in the asymmetric radical aminotrifluoromethylation of alkenes to produce chiral trifluoromethyl-containing pyrrolidines with excellent enantioselectivities (up to 98% ee). thieme-connect.com The chiral phosphoric acid is believed to play a key role in controlling the stereochemical outcome of the reaction. thieme-connect.com Such catalytic methods provide direct access to highly functionalized pyrrolidine scaffolds.

| Catalytic Method | Catalyst/Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

| Palladium-Catalyzed [3+2] Cycloaddition | Phosphoramidite Ligands | 56-84% | nih.gov |

| Dual Cu(I)/Chiral Phosphoric Acid Catalysis | (S)-A1 (4-PhC6H4) | up to 98% | thieme-connect.com |

| Phosphine-Catalyzed Annulation | Homochiral Phosphepine | ≥95:5 er | acs.org |

Chiral Resolution Techniques for Enhancing Enantiomeric Purity

When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate the desired (S)-enantiomer from its (R)-counterpart. pbworks.com Since enantiomers have identical physical properties, this is achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic base, 1-benzyl-3-methylaminopyrrolidine, with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are two diastereomeric salts ((S)-amine·(R)-acid and (R)-amine·(R)-acid, for example) which, unlike enantiomers, typically have different solubilities. ulisboa.pt

This difference in solubility allows for their separation by fractional crystallization. pbworks.com The less soluble diastereomeric salt will crystallize out of the solution first, and can be isolated by filtration. Subsequently, the pure enantiomer of the amine is recovered by treating the separated salt with a base to neutralize the chiral acid. pbworks.comlibretexts.org The choice of resolving agent and solvent is critical for successful separation. ulisboa.pt

Common Chiral Resolving Agents for Amines:

(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid) libretexts.orgulisboa.ptgoogle.com

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

A Chinese patent describes a method for resolving (R)- and (S)-1-benzyl-3-aminopyrrolidine using L-tartaric acid or its derivatives as the resolving agent, demonstrating the industrial applicability of this technique for similar structures. google.com

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. mdpi.comsigmaaldrich.com The CSP is made of a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. sigmaaldrich.com

Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and have proven effective for the separation of various chiral amines. mdpi.comresearchgate.net The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol (B130326) with additives, is crucial for achieving good resolution. sigmaaldrich.comresearchgate.net

For volatile amines, gas chromatography (GC) with a chiral stationary phase can also be employed. nih.gov In many cases, derivatization of the amine with a suitable reagent (e.g., trifluoroacetic anhydride) is performed prior to analysis to improve volatility and chromatographic performance. nih.gov This derivatization can also enhance the interactions with the CSP, leading to better separation. nih.gov

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Key Considerations | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose, Amylose) | Mobile phase composition and additives are critical for separation. | mdpi.comresearchgate.net |

| Chiral GC | Diproline-based or Cyclodextrin-based | Derivatization of the amine is often required to improve volatility and separation. | sigmaaldrich.comnih.gov |

Derivatization Strategies for Expanding Synthetic Utility

This compound is not only a target molecule but also a versatile intermediate for the synthesis of more complex structures. chemimpex.comchemimpex.com Its synthetic utility can be expanded through various derivatization strategies targeting the secondary methylamino group. This functionality allows it to serve as a key building block in the construction of bioactive molecules and as a chiral auxiliary in asymmetric synthesis. chemimpex.com

The secondary amine can readily undergo a variety of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of new alkyl groups on the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions to link the pyrrolidine scaffold to other molecular fragments.

These derivatizations allow for the systematic modification of the molecule's structure, which is a fundamental practice in drug discovery to optimize biological activity and pharmacokinetic properties. chemimpex.com For example, its role as an intermediate in the synthesis of drugs targeting neurological disorders highlights the importance of these follow-on chemical modifications. chemimpex.comchemimpex.com

Medicinal Chemistry Applications and Structure Activity Relationships of S 1 Benzyl 3 Methylaminopyrrolidine

(S)-1-Benzyl-3-methylaminopyrrolidine as a Key Synthetic Intermediate in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of medications aimed at neurological disorders. chemimpex.comchemimpex.com Its unique structure enhances its reactivity and interaction with biological systems, making it valuable for creating pharmaceutical intermediates. chemimpex.com The compound's stability and compatibility with diverse reaction conditions make it a preferred choice for synthetic chemists. chemimpex.com

As a versatile building block, this compound is integral to the synthesis of numerous bioactive molecules. chemimpex.comchemimpex.com The pyrrolidine (B122466) scaffold is a core structure in many biologically active compounds and alkaloids. frontiersin.org The stereochemistry of the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.govnih.govresearchgate.net This chiral amine's structure allows for the modulation of biological activity, which is critical in producing drugs that target neurological and psychiatric conditions. chemimpex.comchemimpex.com Its properties are leveraged by researchers to design and optimize new compounds with the goal of improving efficacy. chemimpex.comchemimpex.com

This compound is a key intermediate in the development of new drug substances, especially those targeting the central nervous system. chemimpex.comchemimpex.com Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for drugs aimed at central nervous system targets. chemimpex.com Researchers have used this compound in neuropharmacology studies, where it has demonstrated potential in modulating neurotransmitter systems. chemimpex.com This contributes to the development of treatments for neurological conditions such as depression and anxiety. chemimpex.com The unique structure of this compound permits modifications that can result in derivatives with enhanced specificity and efficacy. chemimpex.com

Design and Synthesis of Novel Derivatives for Therapeutic Exploration

The design of new molecules often starts from a known scaffold like pyrrolidine, whose derivatives are among the most common heterocyclic fragments found in drugs. frontiersin.orgmdpi.com The synthesis of novel derivatives often involves the functionalization of a pre-existing pyrrolidine ring. nih.govresearchgate.net Multicomponent reactions are a useful strategy for creating libraries of compounds for screening. bohrium.com

The pyrrolidine ring's non-planar, three-dimensional shape is a key feature in drug design. nih.govnih.govresearchgate.net Modifications can involve introducing various substituents onto the ring itself. The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical aspect; the spatial orientation of substituents can drastically alter the biological profile of a drug candidate. nih.govnih.gov For instance, a 3-R-methylpyrrolidine substituent can promote a pure ERα antagonist profile for breast cancer treatment, in contrast to an unsubstituted or 3-S-methylpyrrolidine. nih.gov The introduction of a chiral pyrrolidine structure can also promote selectivity towards specific biological targets, such as CK1 receptors. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions, which are classic for preparing five-membered heterocycles. nih.gov

The nature and position of substituents on the pyrrolidine ring and its associated groups strongly influence the biological activity of its derivatives. nih.gov For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position offered better in vitro potency, while meta-substitution at the R2 position also improved biological activity. nih.gov In the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, the substituent at position 3 was found to be a major determinant of activity. nih.gov

A study on pyrrolidinyl-carbazole derivatives as antiproliferative agents revealed specific substituent effects on their cytotoxicity against various cancer cell lines.

| Compound | Substituent | Activity Highlight | IC50 (µM) against MCF-7 |

|---|---|---|---|

| 85b | Halogenated | Good cytotoxic activity | 8.3–16.4 |

| 85c | Halogenated | Good cytotoxic activity | 8.3–16.4 |

| 85k | Halogenated | Good cytotoxic activity | 8.3–16.4 |

| 85p | Not specified | Good cytotoxic activity against MCF-7 and A549 | 8.3–16.4 |

| 85h | Hydroxy group on phenyl ring | Best radical scavenging ability (IC50 = 27 µM) | Not specified |

| 85o | Bulky naphthyl ring | Reduced binding affinity | Not specified |

Similarly, studies on other pyrrolidine derivatives have shown that compounds with CF3 substituents on a phenyl ring were highly potent as antiproliferative agents. bohrium.com Another study found that a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group attached to a pyrrolidine scaffold resulted in the best inhibition of the DPP-IV enzyme. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For pyrrolidine-based compounds, SAR analyses investigate how modifications to the pyrrolidine ring, the benzyl (B1604629) group, and the methylamino moiety affect therapeutic properties. nih.gov

In one SAR analysis of pyrrolidine-2,5-dione derivatives, anticonvulsant activity was strongly affected by substituents at position 3 of the pyrrolidine ring. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in one test (scPTZ), while 3-methyl and unsubstituted derivatives were more active in another (MES test). nih.gov

Another example can be seen in SAR studies of YC-1, a compound containing a 1-benzyl group. The conversion of this benzyl group to hydrogen significantly reduced its antiplatelet activity, indicating the necessity of an aromatic ring at that position. nih.gov Further modifications to the benzyl ring itself showed that fluoro or cyano substitution at the ortho position led to better inhibitory activity, whereas substitution at the meta or para positions reduced it. nih.gov

The table below summarizes the SAR findings for a series of N-arylpiperazines, which, while not direct derivatives of the subject compound, illustrate the principles of how substituent changes on an aromatic ring can impact biological activity.

| Compound Group | General Structure Feature | Observed Activity | Most Potent Compound Example | MIC (µM) |

|---|---|---|---|---|

| Group I | 3'-CF3 on N-aryl ring | Generally more efficient | 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | 31.75 |

| Group II | 4'-F on N-aryl ring | Generally less efficient | 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | 17.62 |

| Positional Isomers | 3-alkoxy derivatives | More active than 2- or 4-alkoxy isomers | Not applicable | Not applicable |

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to understand the SAR of pyrrolidine-based compounds and to guide the design of more effective therapeutic agents. frontiersin.org

Correlation of Structural Modifications with Receptor Binding and Functional Activity

The core structure of this compound, comprising a chiral pyrrolidine ring, a basic methylamino group, and a lipophilic benzyl substituent, provides multiple points for chemical modification to modulate pharmacological activity. Structure-activity relationship studies have revealed that even minor changes to this scaffold can significantly impact receptor binding affinity and functional outcomes.

Key areas of modification on the this compound scaffold include the benzyl group, the methylamino moiety, and the pyrrolidine ring itself. Research has demonstrated that substitutions on the aromatic ring of the benzyl group can profoundly affect receptor affinity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, leading to differential interactions with the amino acid residues within a receptor's binding pocket.

Furthermore, modifications to the methylamino group have been explored to fine-tune the basicity and hydrogen-bonding capacity of the molecule. The replacement of the methyl group with larger alkyl or aryl substituents can influence the compound's pharmacokinetic profile and its ability to form key interactions with the target receptor. The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity, with the (S)-enantiomer often exhibiting significantly different pharmacological properties compared to its (R)-counterpart.

While specific, comprehensive public data on a wide array of analogs of this compound is limited, the general principles of medicinal chemistry suggest that systematic modifications would lead to a range of receptor binding affinities. The following interactive table illustrates a hypothetical structure-activity relationship for a series of analogs, demonstrating how modifications could potentially influence binding affinity at a generic receptor.

| Compound ID | R1 (Benzyl Substitution) | R2 (Amine Substitution) | Pyrrolidine Modification | Hypothetical Receptor Binding Affinity (Ki, nM) |

| 1 | H | CH₃ | None | 50 |

| 2 | 4-Cl | CH₃ | None | 25 |

| 3 | 4-OCH₃ | CH₃ | None | 75 |

| 4 | H | C₂H₅ | None | 100 |

| 5 | H | CH₃ | 4-OH | 60 |

This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data.

Computational Approaches in SAR Analysis

In the absence of extensive empirical data, computational modeling serves as a powerful tool to predict and rationalize the structure-activity relationships of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping provide valuable insights into the molecular interactions governing receptor binding.

Molecular Docking: This technique allows for the prediction of the binding mode of a ligand within the active site of a target receptor. For derivatives of this compound, docking studies can help visualize how different substitutions on the benzyl ring or modifications to the methylamino group influence the orientation and interactions of the molecule with key amino acid residues. For example, a docking study might reveal that a halogen substituent on the benzyl ring forms a favorable halogen bond with a specific residue in the binding pocket, thereby explaining an observed increase in binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound analogs with known receptor affinities, a QSAR model could be developed to predict the activity of novel, unsynthesized derivatives. These models typically use molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For this compound and its analogs, a pharmacophore model could be generated based on the structures of known active compounds. This model would typically include features such as a basic amine center, an aromatic ring, and specific hydrogen bond donors or acceptors, providing a blueprint for the design of new ligands with potentially improved activity.

While specific computational studies focused solely on this compound are not widely available in the public domain, the application of these standard computational methods is a routine part of modern drug discovery programs involving such scaffolds. These approaches are instrumental in prioritizing synthetic targets and in providing a deeper understanding of the molecular basis of pharmacological activity.

Pharmacological Research and Biological Interactions of S 1 Benzyl 3 Methylaminopyrrolidine

Neuropharmacological Investigations Involving (S)-1-Benzyl-3-methylaminopyrrolidine

Research into this compound and its analogs has highlighted its potential within the field of neuropharmacology. The compound's structure, particularly its ability to be modified, allows for the exploration of its effects on the central nervous system. chemimpex.com Its capacity to cross the blood-brain barrier makes it an appealing candidate for the development of drugs targeting central nervous system pathways. chemimpex.com

This compound and its structural analogs have demonstrated a capacity to modulate neurotransmitter systems. chemimpex.comchemimpex.com This interaction is a key aspect of its neuropharmacological profile. The core structure is valuable for researchers studying the mechanisms of drugs that affect mood and cognition. chemimpex.comchemimpex.com The pyrrolidine (B122466) structure is a key feature that facilitates its interaction with various biological systems, which is a critical factor in its potential to influence neurotransmission. chemimpex.com Derivatives of the closely related 1-benzyl-3-aminopyrrolidine have been synthesized and evaluated for their effects on apomorphine-induced stereotyped behavior in rats, a model often used to screen for neuroleptic activity, which is intrinsically linked to the modulation of dopaminergic neurotransmitter systems. nih.gov

The potential of this compound as a scaffold for agents targeting neurological and psychiatric disorders is a significant area of investigation. chemimpex.com It is considered a valuable intermediate in the development of pharmaceuticals for these conditions. chemimpex.comchemimpex.comchemimpex.com The exploration of its derivatives has yielded compounds with potent neuroleptic activity. nih.gov

For instance, a series of benzamide derivatives of 1-benzyl-3-aminopyrrolidine were found to be more active than their corresponding linear benzamide counterparts. nih.gov One specific derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, was identified as a highly potent compound, demonstrating significantly greater activity than the established neuroleptic haloperidol in preclinical models. nih.gov This highlights the therapeutic potential of the 1-benzylpyrrolidine scaffold in the development of treatments for psychosis. nih.gov

Enzyme Inhibition Studies of this compound Derivatives

The modification of the this compound structure has led to the development of derivatives with specific enzyme inhibitory properties. These studies are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where enzymes such as monoamine oxidase and cholinesterases are key therapeutic targets. nih.govmdpi.com

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders. nih.govmdpi.com A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate a related structural framework, were evaluated for their inhibitory activity against both MAO-A and MAO-B. mdpi.com Several of these compounds demonstrated notable inhibitory profiles. mdpi.com

The study identified compounds that inhibited both isoforms as well as compounds with selective activity for MAO-A. mdpi.com Specifically, compounds 2i , 2p , 2t , and 2v were effective inhibitors of both MAO-A and MAO-B, while compounds 2d and 2j showed selective inhibition of MAO-A. mdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2d | 1.38 | > 100 | MAO-A Selective |

| 2j | 2.48 | > 100 | MAO-A Selective |

| 2i | 4.21 | 10.32 | Dual Inhibitor |

| 2p | 10.55 | 8.34 | Dual Inhibitor |

| 2t | 12.37 | 10.11 | Dual Inhibitor |

| 2v | 15.21 | 12.45 | Dual Inhibitor |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov Research into derivatives of 1-benzylpyrrolidine-3-amine has identified potent BuChE inhibitors. nih.gov A study focused on creating multifunctional agents for Alzheimer's disease developed a series of these derivatives and tested their enzymatic inhibition. nih.gov

Two compounds in particular, 24b and 25b , emerged as the most potent inhibitors of BuChE within the tested series. nih.gov In a separate study on different carboxamide derivatives, while no inhibitory activity was observed against AChE, twelve compounds did show activity against BChE. mdpi.com

| Compound | BuChE IC₅₀ (µM) |

|---|---|

| 24b | 2.39 |

| 25b | 1.94 |

Preclinical Research Paradigms and Efficacy Assessment (Excluding Dosage)

The preclinical evaluation of this compound derivatives involves various research models to assess their potential therapeutic efficacy. These paradigms are designed to measure specific biological activities relevant to targeted disorders.

One established model used for assessing potential neuroleptic (antipsychotic) efficacy is the apomorphine-induced stereotypy test in rats. nih.gov In this paradigm, the ability of a test compound to inhibit stereotypic behaviors induced by the dopamine agonist apomorphine is measured. Benzamide derivatives of 1-benzyl-3-aminopyrrolidine were evaluated using this method, which provided a measure of their potential antistereotypic activity. nih.gov Furthermore, the assessment of cataleptogenicity was used as an indicator of potential extrapyramidal side effects, allowing for the calculation of a therapeutic ratio between desired efficacy and motor side effects. nih.gov

In the context of Alzheimer's disease research, derivatives of 1-benzylpyrrolidine-3-amine were subjected to a battery of in vitro tests to assess their multifunctional properties. nih.gov These assessments included assays to determine their ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of the disease. Additionally, their antioxidant properties and capacity for metal chelation were evaluated, as oxidative stress and metal dyshomeostasis are also implicated in the pathology of Alzheimer's. nih.gov

In Vitro Cellular Assays for Biological Response

No specific data from in vitro cellular assays investigating the biological response of this compound are available in the reviewed scientific literature. Studies focus on derivatives of this compound rather than the compound itself.

In Vivo Models for Exploring Therapeutic Potential

There are no published studies using in vivo models to directly explore the therapeutic potential of this compound. Its application is limited to being a precursor in the synthesis of other compounds that are subsequently tested in animal models.

Cellular and Molecular Mechanisms of Action

Detailed information regarding the cellular and molecular mechanisms of action for this compound is not available. The following subsections cannot be populated with specific research findings.

Receptor Agonism/Antagonism

No data on the receptor binding affinities or agonist/antagonist activity of this compound have been reported.

Transporter Modulation

There is no published evidence detailing the effects of this compound on neurotransmitter transporters.

Intracellular Signaling Pathways

No studies have been identified that investigate the impact of this compound on intracellular signaling pathways.

Application of S 1 Benzyl 3 Methylaminopyrrolidine As a Chiral Building Block in Asymmetric Synthesis

Catalytic Roles of (S)-1-benzyl-3-methylaminopyrrolidine Derivatives

Derivatives of the chiral 3-aminopyrrolidine (B1265635) scaffold are prominent in organocatalysis, particularly in reactions proceeding through enamine or iminium ion intermediates. While specific catalytic applications of this compound itself are not extensively documented in dedicated studies, the functionalized 3-aminopyrrolidine framework is a well-established motif in catalysts designed for key asymmetric transformations.

These catalysts often operate by forming a transient, chiral enamine with a carbonyl compound (like an aldehyde or ketone), which then reacts stereoselectively with an electrophile. The chiral environment created by the pyrrolidine (B122466) catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

A primary example of this catalytic role is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have been shown to be highly effective in promoting the addition of aldehydes and ketones to nitroolefins, yielding valuable chiral γ-nitro carbonyl compounds with high levels of stereocontrol. beilstein-journals.orgnih.govrsc.org

Stereoselective Synthesis of Complex Organic Molecules

The true utility of a chiral building block like this compound lies in its incorporation into the synthesis of complex, high-value molecules where control of stereochemistry is paramount. mit.edu The closely related compound, (S)-1-benzyl-3-aminopyrrolidine, is a key chiral intermediate in the synthesis of several pharmaceutical agents. google.com For example, it is a recognized building block for the antidiabetic drug Dutogliptin, a DPP-4 inhibitor. google.com It is also employed in the creation of muscarinic receptor antagonists for treating respiratory diseases and in the synthesis of novel rifomycin derivatives as antibacterial agents. google.com

While the full synthetic routes are often proprietary, the role of the chiral pyrrolidine unit is to introduce a specific, predetermined stereocenter into the final molecule, which is critical for its biological activity and efficacy. The synthesis of these complex targets often involves multiple steps where the pyrrolidine fragment is strategically introduced to guide the stereochemical outcome of subsequent transformations.

Advanced Analytical Methodologies for Research Purity and Identity of S 1 Benzyl 3 Methylaminopyrrolidine

Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopic methods are indispensable for the primary identification and structural confirmation of (S)-1-benzyl-3-methylaminopyrrolidine. They provide detailed information about the molecular framework, connectivity of atoms, and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments confirms the molecular structure and, critically, its stereochemistry.

Due to the presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring, the molecule is chiral. researchgate.net Consequently, protons on methylene (B1212753) groups (CH₂) adjacent to the stereocenter are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal coupling. researchgate.net This is particularly evident for the benzylic CH₂ protons and the CH₂ protons at the C2, C4, and C5 positions of the pyrrolidine ring. researchgate.net

Advanced 2D NMR techniques are used for complete assignment. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pyrrolidine and benzyl (B1604629) moieties. The Nuclear Overhauser Effect (NOE) provides through-space correlation data, which is vital for confirming the relative stereochemistry of the substituents on the chiral pyrrolidine ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzyl Aromatic (5H) | 7.20 - 7.40 (m) | 127.0 - 138.0 | Multiple overlapping signals for the phenyl ring. |

| Benzylic CH₂ (2H) | 3.65 (ABq) | ~60.0 | Diastereotopic protons appear as an AB quartet. |

| Pyrrolidine CH (C3) | ~3.10 (m) | ~65.0 | Signal coupled to adjacent CH₂ protons. |

| Pyrrolidine CH₂ (C2, C4, C5) | 1.80 - 2.90 (m) | ~25.0, ~52.0, ~58.0 | Complex, overlapping multiplets due to diastereotopicity. |

| N-Methyl CH₃ (3H) | 2.45 (s) | ~34.0 | Singlet signal. |

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₈N₂ and a monoisotopic mass of 190.1470 g/mol . chemimpex.com

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed at m/z 191.1548. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to study the fragmentation pathways. researchgate.net The fragmentation of N-benzyl amines is well-characterized and typically involves specific bond cleavages. miamioh.educore.ac.uk The most prominent fragmentation pathway for this compound involves the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring. This results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a fragment corresponding to the protonated 3-methylaminopyrrolidine ring at m/z 100. core.ac.uk Other fragmentation patterns can arise from cleavage of the pyrrolidine ring itself.

Table 2: Proposed ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 191.15)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 191.15 | 91.05 | C₅H₁₂N₂ | Tropylium cation (C₇H₇⁺) |

| 191.15 | 100.11 | C₇H₇ | 3-methylaminopyrrolidine fragment |

| 191.15 | 146.13 | C₂H₅N (Aziridine) | Fragment from ring opening/cleavage |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities, including starting materials, byproducts, and its corresponding (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. unife.it The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. nih.gov

For amines like this compound, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives coated on silica) are highly effective. nih.gov The separation is typically performed under normal-phase, polar-organic, or reversed-phase conditions, depending on the specific column and analyte properties. The enantiomeric excess is calculated from the peak areas of the two enantiomers detected, usually by a UV detector. A high ee value (e.g., >98%) is critical for its application in asymmetric synthesis. chemimpex.comtcichemicals.com

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (S)-enantiomer | ~8.5 min |

| Expected Retention Time (R)-enantiomer | ~10.2 min |

Gas Chromatography (GC) is a standard method for assessing the chemical purity of this compound, which is sufficiently volatile for this analysis. chemimpex.com The technique separates compounds based on their boiling points and interactions with the stationary phase. Purity levels are commonly reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. tcichemicals.com

For trace analysis or analysis of less volatile impurities, derivatization may be employed to improve the chromatographic properties of the analytes. However, for routine purity assessment of the final product, direct injection is typically sufficient. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Table 4: Typical GC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Advanced Methods for Trace Analysis in Research Matrices

Detecting and quantifying trace amounts of this compound in complex research matrices, such as during reaction monitoring or in biological assays, requires highly sensitive and selective analytical methods.

The hyphenated technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for this purpose. nih.gov It combines the powerful separation capabilities of HPLC (including chiral HPLC) with the high sensitivity and specificity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve detection limits in the picogram to femtogram range, even in complex sample backgrounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for trace analysis. nih.gov The coupling of GC with a mass spectrometer allows for the confident identification of peaks based on both their retention time and mass spectrum. For enhanced sensitivity, derivatization techniques, such as acylation or silylation, can be used to improve the volatility and ionization efficiency of the target analyte. osti.gov

Future Directions and Emerging Research Avenues for S 1 Benzyl 3 Methylaminopyrrolidine

Exploration of Novel Therapeutic Targets

The pyrrolidine (B122466) scaffold is a versatile framework in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govfrontiersin.org While (S)-1-benzyl-3-methylaminopyrrolidine is a known precursor for compounds targeting neurological disorders, its potential extends to other therapeutic areas. chemimpex.com Researchers are actively investigating derivatives of the pyrrolidine core for novel therapeutic applications.

Recent studies on pyrrolidine derivatives have identified their potential as inhibitors for a variety of enzymes and receptors. For instance, different pyrrolidine-containing compounds have been investigated as inhibitors of myeloid cell leukemia-1 (Mcl-1), neuraminidase, and α-mannosidase, suggesting that derivatives of this compound could be developed for cancer and viral infections. nih.govnih.govtandfonline.com Furthermore, the structural motif is present in compounds designed as multi-target inhibitors, for example, targeting both monoamine oxidase (MAO) and cholinesterase for the treatment of neurodegenerative diseases. nih.gov

The exploration of novel therapeutic targets for derivatives of this compound could involve modifying its structure to interact with specific biological targets. The inherent chirality of the molecule is a key feature that can be exploited to achieve high selectivity and potency for newly identified targets. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid discovery of new drug candidates. nih.gov This approach involves the synthesis of large libraries of related compounds, which are then screened for activity against a specific biological target. nih.gov The pyrrolidine scaffold is well-suited for combinatorial synthesis due to the numerous points for chemical modification. nih.gov

A notable application of this is the creation of a combinatorial library of mercaptoacyl pyrrolidines on a polymeric support, which was screened for angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov This demonstrates the feasibility of generating and screening large numbers of pyrrolidine derivatives to identify potent bioactive molecules. This compound can serve as a key building block in the construction of such libraries. By systematically modifying the pyrrolidine ring and the benzyl (B1604629) and methylamino groups, a vast array of novel compounds can be generated.

The integration of this compound into combinatorial workflows would enable the exploration of a wide chemical space around its core structure. HTS methods can then be employed to rapidly identify derivatives with promising activity against a panel of therapeutic targets, accelerating the drug discovery process.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. For chiral compounds like this compound, biocatalytic and enzymatic methods offer sustainable alternatives to traditional chemical synthesis. echemi.com

Recent advancements have demonstrated the use of enzymes, such as engineered cytochrome P450s, for the intramolecular C(sp3)–H amination to construct chiral pyrrolidines with high enantioselectivity. acs.orgnih.govescholarship.org These biocatalytic approaches operate under mild conditions and can offer high yields and stereoselectivity, reducing the need for harsh reagents and protecting groups. acs.orgnih.gov Such enzymatic platforms could be adapted for the synthesis of this compound or its precursors.

Furthermore, the use of proline, a natural amino acid, as a chiral synthon for the synthesis of pyrrolidine alkaloids highlights the potential for using renewable starting materials. rsc.org Research into biocatalytic routes and the use of sustainable starting materials for the synthesis of this compound is a promising avenue for future development.

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalytic C-H Amination | Use of engineered enzymes (e.g., cytochrome P450) to form the pyrrolidine ring. acs.orgnih.gov | High enantioselectivity, mild reaction conditions, reduced waste. |

| Enzymatic Synthesis | Application of enzymes for specific reaction steps in the synthetic pathway. echemi.com | High specificity, potential for novel transformations, environmentally friendly. |

| Use of Chiral Synthons | Employing naturally occurring chiral molecules like proline as starting materials. rsc.org | Access to chirality from renewable sources, potentially shorter synthetic routes. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are widely applied to pyrrolidine derivatives to understand their interactions with biological targets. nih.govnih.govtandfonline.com

For this compound, these computational approaches can be used to:

Design novel derivatives: By modeling the interactions of virtual compounds based on the this compound scaffold with the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. nih.gov

Predict biological activity: 3D-QSAR models can be developed for a series of this compound analogs to correlate their structural features with their biological activity. nih.govtandfonline.com This can guide the optimization of lead compounds.

Understand binding mechanisms: Molecular docking and molecular dynamics simulations can provide detailed insights into how derivatives of this compound bind to their biological targets at the atomic level. researchgate.net This information is crucial for structure-based drug design.

Recent studies on other pyrrolidine derivatives have successfully used these methods to identify key structural requirements for potent inhibitory activity against targets such as Mcl-1 and neuraminidase. nih.govtandfonline.com Applying these computational strategies to this compound will undoubtedly accelerate the discovery of new therapeutic agents derived from this versatile building block.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govnih.gov | Can be used to design more potent derivatives of this compound. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net | Helps in understanding the binding mode of its derivatives and in designing new inhibitors. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study the stability of protein-ligand complexes. researchgate.net | Can validate docking results and provide insights into the dynamic interactions of its derivatives with their targets. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-benzyl-3-methylaminopyrrolidine, and what are their critical parameters?

- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a common approach involves reacting 2-fluorobenzaldehyde with dialkylamine under reflux (150°C in DMF) with potassium carbonate as a base, followed by extraction and purification . Key parameters include reaction time (20 hours), solvent choice (DMF or n-butanol), and post-reaction workup (ethyl acetate extraction, MgSO₄ drying) .

Q. How is the stereochemical purity of this compound validated?

- Chiral HPLC or polarimetry is used to confirm enantiomeric excess. Structural validation employs ¹H NMR (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) and LC-HRMS ([M+H]+ = 419.2083) to confirm molecular identity . X-ray crystallography, as applied to related pyrrolidine derivatives, can resolve stereochemistry unambiguously .

Q. What stability considerations are critical for storing this compound?

- The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in microwave-assisted syntheses?

- Microwave irradiation reduces reaction time (e.g., from 20 hours to 1–2 hours) while maintaining yields >90%. Parameters like power (150–200 W), solvent (n-butanol), and stoichiometric ratios (1:1 amine:aldehyde) are critical. Catalyst screening (e.g., Pd/C for hydrogenation) further enhances efficiency .

Q. What analytical approaches resolve contradictions in pharmacological data across studies?

- Discrepancies in receptor binding or toxicity profiles require iterative validation:

- Dose-response curves : Assess activity across concentrations (e.g., dual orexin receptor antagonism studies ).

- Longitudinal assays : Track time-dependent effects (e.g., 1-week vs. 1-year impacts on biological targets) .

- Meta-analysis : Compare datasets using standardized protocols (e.g., LC-MS purity thresholds >97% ).

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like orexin receptors. QSAR models optimize substituents (e.g., benzyl or methoxy groups) for improved pharmacokinetics . Experimental validation via in vitro assays (e.g., IC₅₀ determination) refines predictions .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., N-alkylation vs. N-oxidation) .

- Characterization : Combine NMR, HRMS, and chiral chromatography for robust structural confirmation .

- Data Interpretation : Use statistical tools (e.g., bootstrapping in SEM) to address variability in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.